1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide
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Overview
Description
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is an organic compound with the molecular formula C10H9NO4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of benzothiazole derivatives with propylating agents under controlled conditions. One common method includes the use of 2-mercaptobenzothiazole as a starting material, which undergoes alkylation with propyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps often include recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazole derivatives .
Scientific Research Applications
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects against cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxopropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 2-(3-Phenoxypropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Uniqueness
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
27148-07-8 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1,1-dioxo-2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
ZQAJMKNVQVOICB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
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